molecular formula C2H4BFO2 B14226274 2-Fluoro-1,3,2-dioxaborolane CAS No. 764724-64-3

2-Fluoro-1,3,2-dioxaborolane

Cat. No.: B14226274
CAS No.: 764724-64-3
M. Wt: 89.86 g/mol
InChI Key: ZMQXEXOFIHTELU-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,2-dioxaborolane is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes boron, oxygen, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-1,3,2-dioxaborolane can be synthesized through various methods. One common approach involves the reaction of boronic acid derivatives with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium to facilitate the process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted boronates, biaryl compounds, and various boron-containing heterocycles .

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In cross-coupling reactions, the boron atom facilitates the transfer of organic groups to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high precision and stability .

Properties

CAS No.

764724-64-3

Molecular Formula

C2H4BFO2

Molecular Weight

89.86 g/mol

IUPAC Name

2-fluoro-1,3,2-dioxaborolane

InChI

InChI=1S/C2H4BFO2/c4-3-5-1-2-6-3/h1-2H2

InChI Key

ZMQXEXOFIHTELU-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)F

Origin of Product

United States

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